1-(2-iodo-3-methoxybenzyl)-1H-imidazole
Description
1-(2-Iodo-3-methoxybenzyl)-1H-imidazole is a substituted imidazole derivative characterized by a benzyl group at the N1-position of the imidazole ring, further modified with iodine at the 2-position and a methoxy group at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C11H11IN2O |
|---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1-[(2-iodo-3-methoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C11H11IN2O/c1-15-10-4-2-3-9(11(10)12)7-14-6-5-13-8-14/h2-6,8H,7H2,1H3 |
InChI Key |
RLDFIFINTCWFLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1I)CN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The benzyl-imidazole scaffold is highly versatile, with substituents on the benzyl ring critically influencing biological activity and physicochemical properties. Key structural analogs include:
Key Observations :
- Iodine vs. Chlorine/Methyl Groups: The iodine atom in the target compound likely increases molecular weight (vs. Chlorine in TIO and croconazole contributes to antifungal activity .
- Methoxy Group : The 3-methoxy substituent may enhance metabolic stability compared to hydroxyl groups, which are prone to sulfation or glucuronidation .
Pharmacological Activity
- Antiepileptic Potential: 1-(Naphthylalkyl)-1H-imidazole analogs showed significant activity in the MES test (ED50 values derived from QSAR modeling). The iodine and methoxy groups in the target compound may occupy similar steric/electronic regions critical for sodium channel modulation .
- Antimicrobial Activity : Thiazole-imidazole hybrids (e.g., 2-(furan-2-yl)-1H-imidazole derivatives) exhibited antibacterial effects. The iodine substituent’s electronegativity could disrupt microbial membranes, but this requires experimental validation .
- Antifungal Applications : TIO and ECO (log P = 4.4–5.61) demonstrate how lipophilic imidazoles improve drug delivery. The target compound’s higher log P (predicted >6 due to iodine) may limit solubility but enhance retention in lipid-rich fungal cell walls .
Physicochemical Properties
Key Insight: The iodine atom significantly increases molecular weight and log P, necessitating formulation strategies (e.g., chitosan nanocapsules as in ) to improve bioavailability .
Drug Delivery and Formulation
Imidazole derivatives like TIO and ECO are encapsulated in chitosan nanocapsules to enhance solubility and target specificity.
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